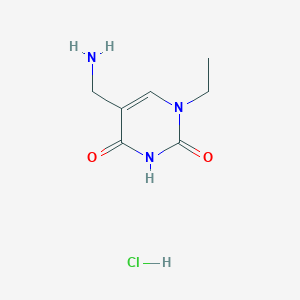
4-Phenylpyridin-3-amine hydrochloride
Overview
Description
Physical And Chemical Properties Analysis
4-Phenylpyridin-3-amine hydrochloride is a solid substance. The molecular formula is C11H11ClN2, and the molecular weight is 206.67 g/mol.
Scientific Research Applications
Mitochondrial Studies
4-Phenylpyridin-3-amine hydrochloride has been studied for its effects on mitochondria. Research shows that its derivatives, such as MPP+, inhibit the oxidation of NAD+-linked substrates in intact mitochondria. This inhibition is associated with the concentration gradient and energy-dependent processes within the mitochondria, highlighting its potential for studies in cellular bioenergetics and mitochondrial dysfunction (Ramsay et al., 1986).
Carcinogenicity Studies
Studies have investigated the carcinogenic potential of compounds structurally similar to 4-Phenylpyridin-3-amine hydrochloride. For instance, 2-amino-5-phenylpyridine (2-APP), a mutagenic heterocyclic aromatic amine, was found not to induce treatment-related neoplastic lesions in animal studies, offering insights into the carcinogenicity of related compounds (Dooley et al., 1988).
Structural and Molecular Analysis
The structural properties of 4-Phenylpyridin-3-amine hydrochloride and its derivatives have been extensively studied. For example, the hydrochloride salt of a similar compound was analyzed for its crystal structure and molecular interactions, providing valuable data for the development of pharmaceuticals and other chemical applications (Ullah & Stoeckli-Evans, 2021).
Electrophilic Activation and Synthesis
Research on 4-Phenylpyridin-3-amine hydrochloride has contributed to understanding the electrophilic activation and synthesis of related compounds. For instance, boronic-acid-accelerated electrophilic activation studies have been conducted on similar molecules, demonstrating the feasibility of synthesizing complex molecules in water (Ke et al., 2022).
Photophysical Properties and Redox Behavior
The photophysical properties and redox behavior of complexes involving 4-Phenylpyridin-3-amine hydrochloride and its derivatives have been explored. These studies are significant for developing materials with specific luminescent or electronic properties (Neve et al., 1999).
Safety and Hazards
Future Directions
Substituted pyridines, including 4-Phenylpyridin-3-amine hydrochloride, are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
properties
IUPAC Name |
4-phenylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.ClH/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9;/h1-8H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZWNMDPAAFFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1798733-74-0 | |
| Record name | 4-phenylpyridin-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride](/img/structure/B1382711.png)

![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)

